![molecular formula C14H13F3N2 B1411987 Methyl-[5-(4-trifluoromethylphenyl)-pyridin-3-ylmethyl]-amine CAS No. 1776184-25-8](/img/structure/B1411987.png)
Methyl-[5-(4-trifluoromethylphenyl)-pyridin-3-ylmethyl]-amine
Overview
Description
Methyl-[5-(4-trifluoromethylphenyl)-pyridin-3-ylmethyl]-amine, also known as 5-TFMPyA, is a novel amine compound that has been studied for its potential applications in the scientific research field. It is a fluorinated derivative of pyridine and has been widely studied for its various properties, such as its solubility, reactivity, and stability. 5-TFMPyA has been used in various laboratory experiments as a reagent and catalyst, as well as for its potential application as a drug.
Scientific Research Applications
Agrochemical Industry
TFMP derivatives are commonly used in the protection of crops from pests. They may serve as key ingredients in pesticides due to their potential biological activity .
Pharmaceutical Industry
Compounds with a pyridine ring, such as MTPM, may have medicinal attributes, including anticancer properties. They could be involved in the synthesis of new anticancer agents targeting tubulin-microtubule with heterocyclic rings .
properties
IUPAC Name |
N-methyl-1-[5-[4-(trifluoromethyl)phenyl]pyridin-3-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2/c1-18-7-10-6-12(9-19-8-10)11-2-4-13(5-3-11)14(15,16)17/h2-6,8-9,18H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCOIBKHPPRRCJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CN=C1)C2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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